molecular formula C18H19N B1224106 N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine

Cat. No.: B1224106
M. Wt: 249.3 g/mol
InChI Key: SHHGHUVUBNVWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine is a tertiary amine with a complex aromatic structure It is characterized by the presence of a phenanthrene ring system substituted with a methyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine typically involves the alkylation of 2-methyl-3-phenanthrenylmethanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylphenethylamine: A structurally similar compound with a phenethylamine backbone.

    N,N-dimethyl-2-phenylethanamine: Another related compound with a phenylethanamine structure.

Uniqueness

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine is unique due to its phenanthrene ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylphenanthren-3-yl)methanamine

InChI

InChI=1S/C18H19N/c1-13-10-15-9-8-14-6-4-5-7-17(14)18(15)11-16(13)12-19(2)3/h4-11H,12H2,1-3H3

InChI Key

SHHGHUVUBNVWJE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CN(C)C)C3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC2=C(C=C1CN(C)C)C3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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